molecular formula C19H17ClFN3O2S B2720862 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 886952-37-0

7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2720862
CAS No.: 886952-37-0
M. Wt: 405.87
InChI Key: ZDNDAYLQDLBEEP-UHFFFAOYSA-N
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Description

7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole ring, a piperazine moiety, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the piperazine moiety, and the attachment of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biological studies to understand its interactions with various biomolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • 4-Methoxybenzyl chloride These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2S/c1-26-15-7-6-14(20)17-16(15)22-19(27-17)24-10-8-23(9-11-24)18(25)12-2-4-13(21)5-3-12/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNDAYLQDLBEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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